molecular formula C27H25NO6 B2964462 (Z)-2-benzylidene-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951983-37-2

(Z)-2-benzylidene-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2964462
CAS No.: 951983-37-2
M. Wt: 459.498
InChI Key: UCAXJCMGUJQTSL-JJFYIABZSA-N
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Description

The compound (Z)-2-benzylidene-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazin derivative characterized by a benzylidene moiety at position 2 and a 3,4,5-trimethoxybenzyl group at position 8.

Properties

IUPAC Name

(2Z)-2-benzylidene-8-[(3,4,5-trimethoxyphenyl)methyl]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO6/c1-30-23-12-18(13-24(31-2)27(23)32-3)14-28-15-20-21(33-16-28)10-9-19-25(29)22(34-26(19)20)11-17-7-5-4-6-8-17/h4-13H,14-16H2,1-3H3/b22-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAXJCMGUJQTSL-JJFYIABZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CC3=C(C=CC4=C3OC(=CC5=CC=CC=C5)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)CN2CC3=C(C=CC4=C3O/C(=C\C5=CC=CC=C5)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-benzylidene-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with potential biological activities. Its structure comprises a benzofuroxazine core, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C27H25NO6
  • Molecular Weight : 459.5 g/mol
  • CAS Number : 951983-37-2

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzofuroxazine have shown promising results in inhibiting cancer cell proliferation. A study found that certain benzylidene derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast and colorectal cancer cells. The IC50 values for these compounds ranged from 21.1 µM to 34 µM, indicating moderate to high efficacy in inhibiting tumor growth .

Enzyme Inhibition

Benzofuroxazine derivatives have been investigated for their ability to inhibit specific enzymes linked to cancer progression and metabolic disorders. For example:

  • Tyrosinase Inhibition : Compounds similar to this compound have shown potent inhibition of tyrosinase, an enzyme involved in melanin production. The IC50 values reported for related compounds were as low as 0.08 µM .

Antimicrobial Properties

Some studies have highlighted the antimicrobial properties of Schiff bases and their derivatives. These compounds can act against various bacterial strains and fungi. The presence of methoxy groups in the structure may enhance their bioactivity by improving solubility and interaction with microbial membranes .

Case Studies

  • Cytotoxicity Against Cancer Cells : A study focused on the cytotoxic effects of benzofuroxazine derivatives on human colorectal HCT116 and breast MCF-7 adenocarcinoma cell lines. The derivatives exhibited significant anti-proliferative effects with selectivity indices indicating preferential toxicity towards cancer cells over normal cells .
  • Enzyme Activity Assays : In vitro assays demonstrated that certain analogs of benzofuroxazine showed high inhibitory activity against cholinesterase enzymes, which are relevant in Alzheimer's disease treatment. The IC50 values for these compounds were significantly lower than those of standard inhibitors .

Data Table: Summary of Biological Activities

Activity TypeCompound AnalogsIC50 Value (µM)Reference
CytotoxicityBenzofuroxazine Derivatives21.1 - 34
Tyrosinase InhibitionRelated Compounds0.08 - 54.81
Cholinesterase InhibitionVarious Analogues1.45 - 34

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analog 1: (Z)-2-(3-Methoxybenzylidene)-8-(3,4,5-Trimethoxybenzyl)-Analog (CAS 951934-17-1)

This analog replaces the benzylidene group at position 2 with a 3-methoxybenzylidene substituent (Fig. 1). Key comparisons include:

  • Molecular Weight and Formula: C₂₈H₂₇NO₇ (MW 489.5) vs. the target compound’s inferred formula of C₂₇H₂₅NO₆ (MW ~458.5), reflecting the absence of a methoxy group .
  • Synthetic Considerations: The trimethoxybenzyl group at position 8 is retained, suggesting shared synthetic pathways involving benzylation or Mitsunobu reactions.

Analog 2: (Z)-2-(3-Methoxybenzylidene)-8-(Pyridin-3-ylmethyl)-Analog

This derivative substitutes the trimethoxybenzyl group with a pyridin-3-ylmethyl moiety (Fig. 2):

  • Functional Differences : The pyridine ring introduces a basic nitrogen, enhancing hydrogen-bonding capacity and aqueous solubility compared to the trimethoxybenzyl group.
  • Pharmacological Implications : Pyridine-containing analogs may exhibit improved target engagement in enzymes or receptors requiring polar interactions .

Chromeno-Benzodioxocin Derivative ()

This compound (C₃₀H₂₆O₈, MW 514.52) features a chromeno-benzodioxocin core instead of benzofuro-oxazin:

  • Bioactivity Clues: Dihydroxyphenyl substituents suggest antioxidant or polyphenolic activity, contrasting with the trimethoxybenzyl group’s role in enhancing lipophilicity .

Data Table: Structural and Molecular Comparison

Compound Name Core Structure Position 2 Substituent Position 8 Substituent Molecular Formula Molecular Weight
Target Compound Benzofuro-oxazin Benzylidene 3,4,5-Trimethoxybenzyl C₂₇H₂₅NO₆* ~458.5*
CAS 951934-17-1 Benzofuro-oxazin 3-Methoxybenzylidene 3,4,5-Trimethoxybenzyl C₂₈H₂₇NO₇ 489.5
Pyridine-Analog Benzofuro-oxazin 3-Methoxybenzylidene Pyridin-3-ylmethyl C₂₆H₂₄N₂O₅ 444.48
Chromeno-Benzodioxocin Chromeno-benzodioxocin Dihydroxyphenyl Phenyl C₃₀H₂₆O₈ 514.52

*Inferred based on structural differences from CAS 951934-17-1.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can stereochemical control be achieved during benzylidene formation?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Construct the benzofuro-oxazinone core via cyclization of a substituted dihydroxybenzofuran with a trimethoxybenzylamine derivative under acidic conditions .
  • Step 2 : Introduce the benzylidene group via a Knoevenagel condensation between the oxazinone carbonyl and a benzaldehyde derivative. Use kinetic control (low temperature, short reaction time) to favor the (Z)-isomer, as the bulky 3,4,5-trimethoxybenzyl group sterically hinders the (E)-configuration. Monitor reaction progress via HPLC with chiral columns .
  • Purification : Employ gradient silica gel chromatography with ethyl acetate/hexane to isolate the (Z)-isomer. Confirm purity via TLC and HRMS .

Q. What spectroscopic techniques are critical for confirming the (Z)-configuration of the benzylidene moiety?

  • Methodological Answer :
  • NOESY NMR : Detect spatial proximity between the benzylidene proton (δ 7.8–8.2 ppm) and protons on the adjacent oxazinone ring (e.g., CH2 groups at δ 4.0–5.0 ppm). A strong NOE signal confirms the (Z)-configuration .
  • UV-Vis Spectroscopy : The (Z)-isomer exhibits a hypsochromic shift (λmax ~320 nm) compared to the (E)-isomer due to reduced conjugation .
  • DFT Calculations : Optimize geometries of both isomers and compare experimental/computed NMR/UV data for validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data linked to polymorphic forms or solvent inclusion?

  • Methodological Answer :
  • Polymorph Screening : Perform X-ray crystallography on recrystallized batches (e.g., from methanol vs. DCM) to identify polymorphs. Use DSC/TGA to detect thermal transitions (melting points, decomposition) unique to each form .
  • Solvent Analysis : Quantify residual solvents via GC-MS or Karl Fischer titration . For inclusion complexes, use PXRD to assess lattice differences .
  • Bioactivity Correlation : Compare IC50 values of polymorphs in cellular assays (e.g., kinase inhibition) to determine if activity varies with crystal packing .

Q. What computational strategies predict binding affinity to biological targets, given the compound’s polycyclic architecture?

  • Methodological Answer :
  • Molecular Docking : Use induced-fit docking (e.g., Schrödinger Suite) to model interactions between the trimethoxybenzyl group and hydrophobic pockets in targets like tubulin or kinases. Prioritize docking poses that retain the (Z)-configuration .
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability. Calculate binding free energies via MM/PBSA , focusing on contributions from the benzofuro-oxazinone core .
  • QM/MM Refinement : Apply hybrid quantum mechanics/molecular mechanics to refine electronic interactions (e.g., π-stacking of the benzylidene group) at critical binding residues .

Q. How can researchers optimize the compound’s solubility without compromising its bioactivity?

  • Methodological Answer :
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the 8-(3,4,5-trimethoxybenzyl) position. Assess hydrolysis rates in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility. Characterize co-crystals via PXRD and dissolution testing .
  • Lipid-Based Formulations : Encapsulate in PEGylated liposomes; measure encapsulation efficiency via dialysis and validate stability under physiological conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s metabolic stability in hepatic microsomes?

  • Methodological Answer :
  • Species-Specific Metabolism : Test stability in microsomes from human , rat , and mouse liver. Use LC-MS/MS to identify species-dependent oxidation (e.g., demethylation of trimethoxy groups) .
  • CYP Inhibition Assays : Incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole). If stability improves, prioritize CYP-mediated degradation pathways .
  • Metabolite Profiling : Compare HRMS data from microsomal assays to synthetic standards of predicted metabolites (e.g., hydroxylated derivatives) .

Experimental Design Considerations

Q. What in vitro assays are most suitable for elucidating the compound’s mechanism of action?

  • Methodological Answer :
  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) using ADP-Glo™ assays. Prioritize targets with >70% inhibition at 1 µM .
  • Cell Cycle Analysis : Treat cancer cells (e.g., HeLa) and analyze via flow cytometry with propidium iodide. A G2/M arrest suggests tubulin-targeting activity .
  • ROS Detection : Use DCFH-DA fluorescence to determine if bioactivity correlates with oxidative stress induction .

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